molecular formula C18H18N2O3S2 B2779214 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea CAS No. 2309192-32-1

1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea

Cat. No. B2779214
CAS RN: 2309192-32-1
M. Wt: 374.47
InChI Key: QLCLUMVSBRJVQS-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea, also known as heterocyclic chalcone , is a synthetic compound derived from natural products. It exhibits intriguing pharmacological properties, including antinociceptive, anti-inflammatory, and hypoglycemic effects in adult zebrafish .


Synthesis Analysis

The synthesis of this chalcone involves the Claisen−Schmidt condensation reaction . This method aims to obtain medium to high yields of chalconic derivatives. Researchers manipulate the aromatic rings and replace them with heterocycles to enhance biological activity .


Molecular Structure Analysis

The molecular structure of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea consists of a urea moiety linked to a thiophene-based chalcone scaffold. The presence of thiophene rings contributes to its unique properties .


Chemical Reactions Analysis

Chalcone derivatives are synthesized through various reactions, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg methods. These reactions lead to the formation of aminothiophene derivatives, which play a crucial role in the development of biologically active compounds .

Mechanism of Action

The antinociceptive and anti-inflammatory effects of this compound involve modulation of NO production , reduction of oxidative stress , and inhibition of abdominal edema in zebrafish. Additionally, molecular docking simulations suggest interactions with COX-1 and the TRPA1 channel .

properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-23-15-5-3-2-4-13(15)20-18(22)19-10-14(21)17-7-6-16(25-17)12-8-9-24-11-12/h2-9,11,14,21H,10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCLUMVSBRJVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea

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